molecular formula C11H4O3S2 B13793675 2,3-Carbonyldimercapto-[1,4]naphthoquinone

2,3-Carbonyldimercapto-[1,4]naphthoquinone

Cat. No.: B13793675
M. Wt: 248.3 g/mol
InChI Key: NAAFFZUJEKEXBY-UHFFFAOYSA-N
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Description

2,3-Carbonyldimercapto-[1,4]naphthoquinone is a chemical compound derived from the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Carbonyldimercapto-[1,4]naphthoquinone typically involves the reaction of 1,4-naphthoquinone with thiol-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Carbonyldimercapto-[1,4]naphthoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted naphthoquinones .

Mechanism of Action

The mechanism of action of 2,3-Carbonyldimercapto-[1,4]naphthoquinone involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It can also interact with proteins and enzymes, modulating their activity and affecting cellular processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Carbonyldimercapto-[1,4]naphthoquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H4O3S2

Molecular Weight

248.3 g/mol

IUPAC Name

benzo[f][1,3]benzodithiole-2,4,9-trione

InChI

InChI=1S/C11H4O3S2/c12-7-5-3-1-2-4-6(5)8(13)10-9(7)15-11(14)16-10/h1-4H

InChI Key

NAAFFZUJEKEXBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=O)S3

Origin of Product

United States

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